9-Methyluric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-methyl-3,7-dihydropurine-2,6,8-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c1-10-3-2(7-6(10)13)4(11)9-5(12)8-3/h1H3,(H,7,13)(H2,8,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEJWDFDVPDMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC(=O)N2)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970785 | |
| Record name | 9-Methyl-9H-purine-2,6,8-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9-Methyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001973 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.021 mg/mL at 25 °C | |
| Record name | 9-Methyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001973 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55441-71-9 | |
| Record name | 9-Methyluric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55441-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methyluric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055441719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methyl-9H-purine-2,6,8-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,9-dihydro-9-methyl-1H-purine-2,6,8(3H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-METHYLURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4TO803W5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 9-Methyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001973 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Human Urine as a Source
9-Methyluric acid is occasionally detected in human urine as a metabolite of methylxanthines. Individuals consuming caffeine-rich products exhibit trace amounts of this compound, which originates from hepatic metabolism via cytochrome P450 enzymes, particularly CYP1A2. Post-metabolism, urine samples can be processed using high-performance liquid chromatography (HPLC) to isolate this compound. However, this method is limited by low yields and the need for advanced purification steps to distinguish it from structurally similar purines like uric acid and other methylated analogs.
Plant-Derived Extraction
The patent CN1785999A demonstrates that methylated uric acids, such as 1,3,7,9-tetramethyluric acid, can be extracted from Camellia assamica var. kucha (Kucha), a tea plant variant. While this patent focuses on a tetramethylated derivative, the methodology provides a template for isolating this compound from botanical sources. Key steps include:
-
De-enzyming and drying : Fresh leaves are heated to deactivate endogenous enzymes.
-
Solvent extraction : Methanol or ethanol is used to solubilize purine alkaloids.
-
Chromatographic purification : Chloroform liquid-liquid extraction or polyamide column chromatography isolates methylated uric acids.
Adapting this protocol for this compound would require optimizing solvent polarity and chromatographic conditions to target its specific hydrophobicity and molecular size.
Chemical Synthesis
Regioselective Methylation of Uric Acid
Direct methylation of uric acid poses challenges due to the presence of multiple reactive nitrogen sites (N1, N3, N7, N9). Achieving N9 specificity requires protective group strategies or tailored reaction conditions. For example:
-
Methylating agents : Dimethyl sulfate or methyl iodide in alkaline conditions selectively methylate the N9 position, albeit with competing side reactions at N3 and N7.
-
Protective groups : Temporary protection of N1 and N3 with acetyl groups could direct methylation to N9, followed by deprotection under mild acidic conditions.
However, no explicit literature on this compound synthesis via this route exists, necessitating extrapolation from studies on analogous compounds like theacrine (1,3,7,9-tetramethyluric acid).
Demethylation of Higher Methylated Analogs
An alternative route involves the controlled demethylation of polymethylated uric acids. For instance, 1,3,7,9-tetramethyluric acid—abundant in Kucha—could undergo selective demethylation at the N1, N3, or N7 positions using hydrolytic enzymes or acidic hydrolysis. This method remains theoretical but aligns with enzymatic pathways observed in tea plants.
Enzymatic and Metabolic Engineering
Microbial Biotransformation
Metabolic engineering of E. coli or yeast to express caffeine-demethylating enzymes (e.g., CYP1A2) and methyltransferases could facilitate this compound production. For example:
-
Caffeine degradation : Recombinant CYP1A2 oxidizes caffeine to paraxanthine, which is further metabolized to 1-methyluric acid.
-
Methylation : Introducing a methyltransferase to add a methyl group at the N9 position.
This approach merges natural metabolic pathways with synthetic biology tools but requires optimization to enhance yield and purity.
Analytical and Purification Techniques
Chemical Reactions Analysis
Oxidation
9-Methyluric acid can undergo oxidation reactions, a process that has been studied using electrochemical methods. Electrochemical oxidation of this compound has been observed to occur in a single 2e–, H+ pH-dependent reaction at pyrolytic graphite, platinum, and glassy carbon electrodes . The peroxidase-catalyzed oxidation of this compound is similar to electrochemical oxidation, with the oxidation products being the same at all the electrodes .
Reduction
Reduction reactions can also occur. Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution
Substitution reactions can occur at the methyl group or other reactive sites on the molecule. Nucleophilic substitution can occur at the methyl group or other reactive sites on the molecule.
Interactions
This compound can form hydrogen-bonded complexes with compounds like melamine, which may affect its stability and reactivity.
Electrochemical and Enzymatic Oxidation
Electrochemical oxidation of this compound has been studied in the pH range of 2.0–11.3 at pyrolytic graphite, platinum, and glassy carbon electrodes . The oxidation occurs in a single 2e–, H+ pH-dependent reaction at all three electrodes . Adsorption can occur at the pyrolytic graphite and glassy carbon electrodes . The UV-spectral changes and the kinetics of the decay of the UV-absorbing intermediate generated during the reaction were found to be essentially the same at all the three electrodes . The peroxidase catalysed oxidation of this compound was also found to be similar to the electrochemical oxidation . The products of oxidation were the same at all the electrodes, suggesting that adsorptive action at the surface of PGE and GCE did not affect the EC mechanism . The enzymic oxidation of this compound catalysed by horseradish peroxidase has also been studied .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound. Oxidation of this compound at pH 3.0 gives alloxan and N-methylurea as the major products, whereas methylated allantoin and 3-methyl-5-hydroxy-hydantoin-5-carboxamide are formed at pH 7.0 . The same products were obtained at the PGE and platinum electrodes .
Scientific Research Applications
Metabolic Pathway Analysis
9-Methyluric acid is linked to the metabolism of methylxanthines such as caffeine and theophylline. Studies have shown that it can serve as a biomarker for metabolic disorders, particularly in identifying insulin resistance and metabolic syndrome.
- Case Study: Insulin Resistance Biomarkers
In a study assessing biomarkers associated with prediabetes and metabolic syndrome, this compound was identified as a significant metabolite. It exhibited strong associations with these conditions, suggesting its potential role in metabolic profiling and risk assessment for diabetes .
Biomarker for Tuberculosis
Recent proteomic and metabolomic profiling studies have highlighted the importance of this compound as a biomarker for tuberculosis (TB). In patients with TB, levels of this compound were significantly elevated compared to controls.
- Data Summary: Discriminating Capacity
Electrochemical Properties
The electrochemical behavior of this compound has been extensively studied using various electrode materials. Its oxidation characteristics reveal insights into its reactivity and potential applications in biosensing.
- Electrochemical Oxidation
The electrochemical oxidation of this compound was investigated across different pH levels using pyrolytic graphite, platinum, and glassy carbon electrodes. The results indicated distinct oxidation peaks that vary with pH, providing valuable data on the compound's redox behavior.
| Electrode Type | pH Range | Peak Current (µA) |
|---|---|---|
| Pyrolytic Graphite | 2.0 - 11.3 | Variable |
| Platinum | Variable | Linear increase |
| Glassy Carbon | Variable | Adsorption observed |
These findings suggest that the choice of electrode material significantly influences the electrochemical response of this compound .
Enzymatic Reactions
The enzymatic oxidation of this compound has been studied using horseradish peroxidase as a catalyst. This reaction pathway is crucial for understanding its biochemical interactions and potential therapeutic implications.
- Enzymatic Oxidation Findings
- The enzymatic reaction generated UV-absorbing intermediates that were monitored spectrophotometrically.
- Kinetic studies revealed that the decay of these intermediates could provide insights into metabolic processes involving this compound.
Pharmacokinetics and Therapeutic Potential
Research indicates that this compound may play a role in pharmacokinetics related to methylxanthine drugs like theophylline. Understanding its metabolism can improve therapeutic strategies for conditions treated with these compounds.
Mechanism of Action
The mechanism of action of 9-Methyl Uric Acid involves its interaction with various molecular targets and pathways. As a purine derivative, it can participate in biochemical pathways related to purine metabolism. It may also interact with enzymes involved in the metabolism of uric acid and other purines, influencing their activity and the overall metabolic process .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
9-Methyluric acid belongs to a class of methylated uric acid derivatives, which differ in the position of methyl substitution on the purine ring. Key analogs include:
The position of methylation influences solubility and biochemical interactions.
Metabolic Pathways
- This compound: Generated via hepatic metabolism of dietary methylxanthines (e.g., caffeine) . Its catabolism involves peroxidases and electrochemical oxidation, yielding 6-aminouracil as a stable product .
- 7-Methyluric Acid : Also derived from methylxanthines but linked to distinct pathways; elevated in diabetes due to altered purine metabolism .
- 1,3-Dimethyluric Acid : A dimethyl derivative detected in urinary calculi, indicating prolonged methylxanthine exposure .
Electrochemical Properties
This compound undergoes a single 2-electron oxidation reaction at pH 2–11.3, independent of electrode material (platinum, graphite, or glassy carbon). This contrasts with uric acid, which exhibits multi-step oxidation.
Biological Activity
9-Methyluric acid is a methylated derivative of uric acid, primarily noted for its presence in human urine and its potential biological activities. This compound arises from the metabolism of methylxanthines such as caffeine, theophylline, and theobromine. Understanding its biological activity is crucial for elucidating its role in various physiological and pathological processes.
This compound (C₇H₈N₄O₃) has unique properties that influence its biological interactions. It is structurally similar to uric acid, which allows it to participate in similar metabolic pathways. The compound can be detected through advanced analytical techniques like high-performance liquid chromatography (HPLC), as it closely resembles uric acid in chemical structure.
Metabolism and Excretion
This compound is primarily excreted in urine, where it can serve as a biomarker for abnormal purine metabolism. Its levels can indicate metabolic disturbances and are particularly relevant in the context of urinary calculi formation, where purine derivatives play a significant role .
Inhibition of Enzymatic Activity
Research indicates that this compound can inhibit certain enzymatic processes. For instance, studies have shown that it may affect the activity of uridine monophosphate synthase (UMPS), an enzyme crucial for pyrimidine synthesis. This inhibition could potentially alter cellular responses to chemotherapeutic agents like 5-fluorouracil, suggesting a role in cancer biology .
Electrochemical Behavior
The electrochemical properties of this compound have been extensively studied. It undergoes oxidation processes that yield various products, including methylated allantoin and alloxan, depending on the pH of the environment. These reactions are facilitated by enzymes such as horseradish peroxidase, indicating potential applications in biosensing technologies .
Tuberculosis Biomarker
A notable study highlighted this compound's potential as a biomarker for tuberculosis (TB). In metabolomic profiling, elevated levels of this compound were found in TB patients compared to healthy controls, demonstrating its discriminative capacity with high sensitivity and specificity. This finding underscores its relevance in clinical diagnostics .
Impact on Nitric Oxide Inactivation
Further research explored the interaction between this compound and nitric oxide (NO). The compound was shown to effectively inactivate NO, which has implications for vascular health and inflammation. This property may contribute to the understanding of its role in various cardiovascular diseases .
Research Findings Summary
Q & A
Q. What are the recommended analytical techniques for identifying and quantifying 9-Methyluric acid in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound due to its high sensitivity and specificity. For metabolomic studies, orthogonal partial least squares-discriminant analysis (OPLS-DA) models can differentiate this compound from other urinary metabolites based on VIP (Variable Importance in Projection) scores (≥1.5 indicating high significance) . Ensure calibration curves use isotope-labeled internal standards to minimize matrix effects.
Q. How should this compound be synthesized and characterized in laboratory settings?
Synthesis typically involves methylating uric acid under controlled alkaline conditions. Characterization requires:
- Structural validation : X-ray crystallography or NMR to confirm the 9-methyl substitution .
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 290 nm (λmax for uric acid derivatives) .
- Thermodynamic stability : Density functional theory (DFT) calculations to optimize geometry and hydrogen-bonding interactions .
Q. What safety protocols are critical when handling this compound in experiments?
- Inhalation/contact : Use fume hoods and PPE (gloves, lab coats) to prevent respiratory or skin irritation .
- Storage : Keep in airtight containers at 4°C, away from oxidizing agents.
- Waste disposal : Neutralize acidic residues before disposal, following institutional guidelines for non-hazardous organic compounds .
Advanced Research Questions
Q. How does this compound inhibit uricase activity, and how can contradictory inhibition data be resolved?
this compound acts as a competitive inhibitor of uricase (Ki ≈ 2 × 10⁻³ M), binding to the enzyme’s active site via its pyrimidine moiety . Contradictions in inhibition efficacy (e.g., residual activity ranging from 23% to 74% across studies) may arise from:
- pH variations : Test activity under physiological (pH 7.4) and alkaline (pH 9.0) conditions to assess pH dependency .
- Substrate saturation : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
Q. What experimental designs are optimal for studying this compound’s role as a tuberculosis biomarker?
- Cohort selection : Include serum samples from TB-positive and control groups, matched for age and comorbidities.
- Metabolomic profiling : Pair OPLS-DA with univariate analysis (e.g., Mann-Whitney U-test) to identify this compound’s VIP score and ROC curve AUC for diagnostic validity .
- Confounding factors : Adjust for dietary purine intake and renal function in statistical models .
Q. How can computational methods elucidate this compound’s interaction with nitric oxide (NO)?
Q. What methodologies resolve contradictions in this compound’s cofactor-independent enzyme interactions?
- EPR spectroscopy : Confirm absence of metal ions (e.g., Cu²⁺, Fe³⁺) in enzyme-substrate complexes .
- Chelator studies : Test activity in EDTA-supplemented buffers to rule out trace metal involvement .
Methodological Best Practices
Q. How should researchers statistically analyze clustered metabolomic data involving this compound?
Q. What are the key considerations for documenting this compound research in publications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
